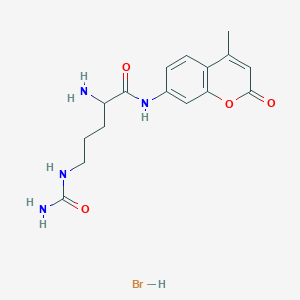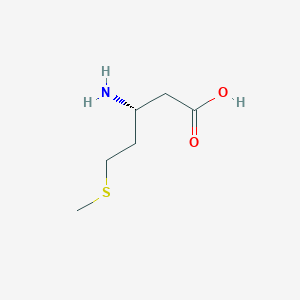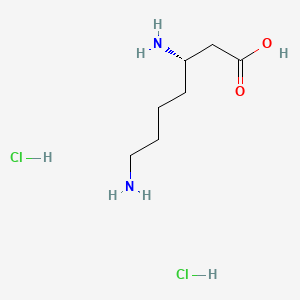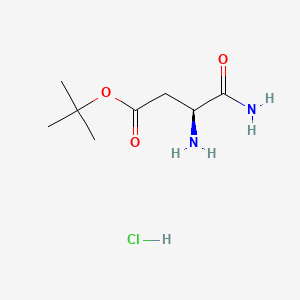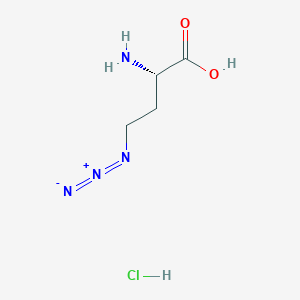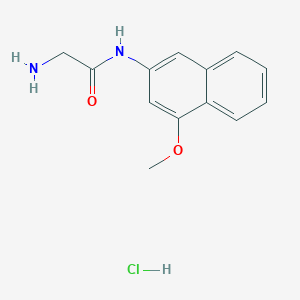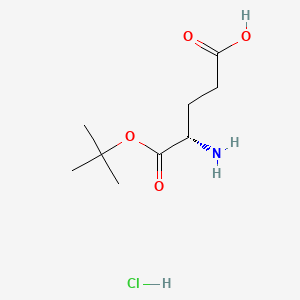
Beta-Alanin-β-Naphthylamid-Hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-alanine beta-naphthylamide hydrobromide: is a chemical compound with the molecular formula C₁₃H₁₄N₂O.BrH . It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by the presence of both beta-alanine and beta-naphthylamide moieties, which contribute to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Beta-alanine beta-naphthylamide hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that beta-alanine, a component of this compound, interacts with neuronal receptors and may act as a false transmitter replacing gamma-aminobutyric acid (gaba) .
Mode of Action
Based on the properties of beta-alanine, it can be inferred that the compound may interact with its targets, causing changes in the neuronal uptake and sensitivity .
Biochemical Pathways
Beta-alanine, a component of Beta-alanine beta-naphthylamide hydrobromide, is involved in various biochemical pathways. It is formed in vivo by the degradation of dihydrouracil and carnosine . It also plays a role in the synthesis of pantothenic acid (vitamin B5), which is a component of coenzyme A and acyl carrier protein .
Result of Action
Beta-alanine has been shown to enhance muscle endurance and improve exercise capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Beta-alanine beta-naphthylamide hydrobromide. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-alanine beta-naphthylamide hydrobromide typically involves the reaction of beta-alanine with beta-naphthylamine in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
- The reaction is carried out under controlled temperature and pH conditions to yield beta-alanine beta-naphthylamide hydrobromide.
Beta-alanine: is reacted with .
Hydrobromic acid: is added to the reaction mixture.
Industrial Production Methods: In industrial settings, the production of beta-alanine beta-naphthylamide hydrobromide may involve large-scale synthesis using automated reactors and precise control systems to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality beta-alanine beta-naphthylamide hydrobromide.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-alanine beta-naphthylamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Vergleich Mit ähnlichen Verbindungen
Phenylalanine-arginine beta-naphthylamide: Known for its use as an efflux pump inhibitor in bacterial studies.
Beta-alanine: A simple amino acid with various biological functions.
Beta-naphthylamine: A precursor in the synthesis of beta-alanine beta-naphthylamide hydrobromide.
Uniqueness: Beta-alanine beta-naphthylamide hydrobromide is unique due to its combined structural features of beta-alanine and beta-naphthylamide, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Eigenschaften
IUPAC Name |
3-amino-N-naphthalen-2-ylpropanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.BrH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOSBFVJFJSAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201985-01-5 |
Source


|
| Record name | 201985-01-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
